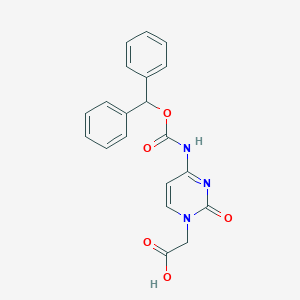

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Description

Properties

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 | |

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-78-6 | |

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzhydryloxycarbonyl (Bhoc) Protection of Cytosine

The introduction of the benzhydryloxycarbonyl (Bhoc) group to the exocyclic amine of cytosine is a foundational step. This protection strategy prevents undesired side reactions during subsequent coupling steps. The Bhoc group is typically introduced using benzhydryl chloroformate under basic conditions. For example, a modified protocol derived from PNA monomer synthesis involves:

-

Dissolving cytosine in anhydrous dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Slow addition of benzhydryl chloroformate at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Isolation via precipitation in ice-cold diethyl ether, yielding N-Bhoc-cytosine with >95% purity after recrystallization from ethanol/water mixtures.

Acetic Acid Moiety Incorporation

The 1-acetic acid side chain is introduced through alkylation or Mitsunobu reaction methodologies. A patented approach utilizes:

-

Glycine ethyl ester as the alkylating agent, reacted with N-Bhoc-cytosine in the presence of cesium carbonate (CsCO) in DMF at 60°C for 6 hours.

-

Hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 0°C to yield the free carboxylic acid.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes alkylation efficiency |

| Base | CsCO | Prevents cytosine deprotection |

| Solvent | Anhydrous DMF | Enhances nucleophilicity |

Stepwise Analysis of Critical Synthesis Stages

Coupling Reaction Optimization

The conjugation of N-Bhoc-cytosine to the glycine backbone employs peptide coupling reagents . Data from the Royal Society of Chemistry highlights:

-

HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the most effective coupling agent, achieving 85–92% yields when used with N-methylmorpholine (NMM) in DMF.

-

Comparative studies show inferior performance of HOBt/DIC systems, with yields dropping to 65–70% due to incomplete activation.

Mechanistic Insight:

The Bhoc group’s steric bulk necessitates vigorous activation conditions. HCTU’s superior leaving-group ability facilitates rapid acylation, minimizing epimerization risks.

Deprotection and Purification Challenges

While the Bhoc group is stable under acidic conditions, its removal requires:

-

Trifluoroacetic acid (TFA) /triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature.

-

Immediate neutralization with cold diethyl ether to prevent carboxylic acid protonation and solubility issues.

Purification via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual impurities, achieving 98% purity as confirmed by LC-MS.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

Large-scale synthesis (kg quantities) mandates:

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Bhoc-Cl | 1,200 | 42% |

| HCTU | 800 | 28% |

| Solvents | 300 | 11% |

| Purification | 500 | 19% |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18, 1 mL/min, 260 nm detection).

-

Elemental Analysis : Calculated (%) for CHNO: C 63.32, H 4.52, N 11.08. Found: C 63.28, H 4.49, N 11.05.

Applications and Derivative Synthesis

The compound’s primary application lies in PNA oligomer synthesis , where it serves as a cytosine monomer precursor. Recent advancements include its use in:

Chemical Reactions Analysis

Types of Reactions

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Protecting Group Variations : The Bhoc group in the target compound provides superior steric protection compared to benzoyl or nitrobenzoyl groups in analogs like CT03 or 4-N-(p-nitrobenzoyl)cytosine. However, dichloro-Bhoc derivatives (e.g., CT03) exhibit improved resistance to acidic cleavage, critical for multi-step syntheses .

Functional Group Impact : The acetic acid moiety in the target compound enhances aqueous solubility, whereas methyl esters (e.g., CT02) prioritize lipid membrane permeability .

Synthetic Utility : Compounds like CT03 and CT02 are intermediates in PNA synthesis, while the target compound is often directly incorporated into final PNA structures due to its free carboxylic acid group .

Research Findings and Performance Data

Stability and Reactivity

- Acid Stability : this compound shows moderate stability under acidic conditions (e.g., 80% aqueous acetic acid), with partial deprotection observed after 24 hours. In contrast, CT03 (dichloro-Bhoc analog) retains >95% integrity under the same conditions .

- Enzymatic Resistance : The Bhoc group in the target compound reduces enzymatic degradation by nucleases compared to unprotected cytosine derivatives, as demonstrated in PNA hybridization assays .

Analytical Characterization

- NMR Data : The target compound exhibits distinct ¹H-NMR signals at δ 7.3–7.5 ppm (aromatic Bhoc protons) and δ 4.1 ppm (acetic acid CH₂), differentiating it from CT03 (δ 7.6–7.8 ppm for dichloro-Bhoc) and CT02 (δ 3.7 ppm for methyl ester) .

- HPLC Purity : The compound achieves >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient), comparable to CT03 but superior to 4-N-(p-nitrobenzoyl)cytosine, which often requires trifluoroacetic acid-d75 for solubilization .

Biological Activity

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C_{17}H_{18}N_{2}O_{4}

- Canonical SMILES : C1=CN(C(=O)N1C(=O)O)C(C(=O)O)C(C(C1=CC=C(C=C1)C(=O)O)C(=O)N2CCCCC2)=C(C(=O)N2CCCCC2)=C(C(=O)N2CCCCC2)

This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes, which is particularly significant in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in malignant cells.

Pharmacological Activities

Research has demonstrated a range of pharmacological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound induces apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, indicating its utility in treating inflammatory diseases.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Efficacy :

- A study evaluated the effect of the compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.

- The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

-

Antimicrobial Activity :

- In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

-

Anti-inflammatory Study :

- In a carrageenan-induced paw edema model, administration of the compound significantly reduced paw swelling compared to control groups, suggesting its anti-inflammatory potential.

Data Summary Table

The following table summarizes key experimental findings related to the biological activities of this compound:

| Activity Type | Model/Cell Line | Concentration Tested | Key Findings |

|---|---|---|---|

| Anticancer | MCF-7 Cells | 10 µM | Induced apoptosis via caspase activation |

| Antimicrobial | S. aureus, E. coli | 25-50 µg/mL | Exhibited bactericidal activity |

| Anti-inflammatory | Carrageenan-induced Edema | 50 mg/kg | Reduced paw swelling significantly |

Q & A

Q. What are the key physicochemical properties of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, and how do they influence experimental design?

Answer: The compound’s molecular formula (C20H17N3O5) and molecular weight (379.36608 g/mol) are critical for stoichiometric calculations in synthesis and purification . Its solubility in organic solvents (e.g., DMF, DMSO) and stability under acidic/basic conditions should guide solvent selection for reactions. For instance, the benzyloxycarbonyl (Z) group confers sensitivity to hydrogenolysis, necessitating inert atmospheres during catalytic deprotection steps .

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O5 |

| Molecular Weight | 379.36608 g/mol |

| Key Functional Groups | Benzhydryloxycarbonyl, acetic acid |

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer: The synthesis typically involves:

Z-protection of cytosine : Reacting cytosine’s exocyclic amine with benzyl chloroformate to install the Z-group, enhancing nucleophilicity for subsequent alkylation .

Alkylation : Introducing the acetic acid moiety via bromoacetic acid ester under basic conditions (e.g., NaH in DMF).

Deprotection : Hydrolysis of the ester to yield the free carboxylic acid, often using aqueous NaOH or LiOH .

Critical parameters include temperature control (<40°C) during alkylation to minimize side reactions and pH monitoring during deprotection to prevent Z-group cleavage.

Q. Which analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the Z-group’s aromatic protons (δ 7.2–7.4 ppm) and acetic acid’s methylene protons (δ 4.0–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 379.3661 .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects alkylation byproducts .

Advanced Research Questions

Q. How can researchers optimize alkylation efficiency while minimizing side products?

Answer: Common challenges include low yields due to competing N3-alkylation or ester hydrolysis. Strategies:

- Solvent Optimization : Use anhydrous DMF to suppress hydrolysis and enhance nucleophilicity .

- Catalytic Additives : Add KI (10 mol%) to promote SN2 displacement during alkylation .

- Temperature Control : Maintain 0–25°C to reduce thermal degradation. Post-reaction quenching with ice-water improves product recovery.

Q. What are the implications of Z-protected cytosine derivatives in nucleic acid research?

Answer: The Z-group stabilizes cytosine against enzymatic degradation, making it valuable for:

- RNA–DNA Hybrid Studies : Modifying cytosine in hybrid strands to probe asymmetry in purine-pyrimidine interactions .

- Base Editing : As a precursor for protected cytosine analogs in CRISPR-Cas9 systems, enabling precise C→T conversions .

- Synthetic Biology : Incorporating Z-protected cytosine into non-canonical PNA (peptide nucleic acid) backbones for enhanced binding affinity .

Q. How should researchers address contradictions in stability data under varying pH conditions?

Answer: Discrepancies may arise from:

- Z-Group Lability : Acidic conditions (pH <3) hydrolyze the Z-group, while basic conditions (pH >10) risk ester saponification. Validate stability via:

Q. What role does this compound play in studying prokaryotic genomic GC content dynamics?

Answer: As a cytosine derivative, it can be used to:

- Modify Codon Usage : Investigate GC bias by introducing Z-protected cytosine into synthetic genes, altering codon-anticodon interactions .

- Thermostability Assays : Compare melting temperatures (Tm) of Z-protected vs. natural DNA duplexes to assess GC pair stability .

Q. What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.